N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]piperidine-1-carboxamide
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Overview
Description
N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a sulfonamide group, and a carboxamide group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Sulfonamide Group: The reaction between 4-methylbenzenesulfonyl chloride and aniline in the presence of a base such as triethylamine forms the sulfonamide intermediate.
Introduction of the Piperidine Ring: The sulfonamide intermediate is then reacted with piperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperidine derivative.
Formation of the Carboxamide Group: The final step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as piperidine-1-carboxylic acid, under dehydrating conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: Shares a similar sulfonamide structure but differs in the substitution pattern on the aromatic rings.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a sulfonamide group but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]piperidine-1-carboxamide is unique due to its combination of a piperidine ring, sulfonamide group, and carboxamide group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-5-7-17(8-6-16)15-21-27(25,26)19-11-9-18(10-12-19)22-20(24)23-13-3-2-4-14-23/h5-12,21H,2-4,13-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNYQRCXCVTKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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